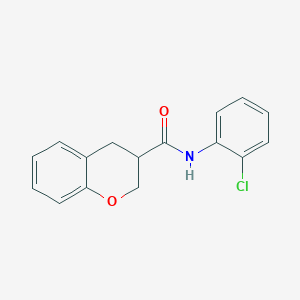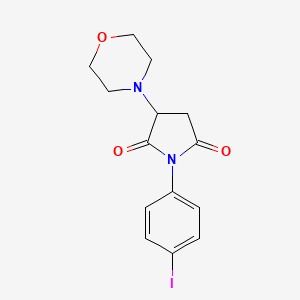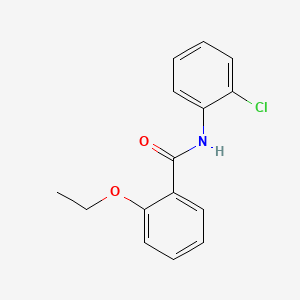![molecular formula C10H15FN4O4S2 B2375198 5-[(Dimethylsulfamoyl)amino]-6-fluoro-1,3-dimethyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione CAS No. 2034542-73-7](/img/structure/B2375198.png)
5-[(Dimethylsulfamoyl)amino]-6-fluoro-1,3-dimethyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Dimethylsulfamoyl)amino]-6-fluoro-1,3-dimethyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione is a synthetic organic compound belonging to the benzothiadiazole family This compound is characterized by its unique structure, which includes a fluorine atom, dimethylsulfamoylamino group, and a dioxo-benzothiadiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(Dimethylsulfamoyl)amino]-6-fluoro-1,3-dimethyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a suitable benzothiadiazole precursor with a dimethylsulfamoylamino group under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully monitored, and purification steps such as recrystallization or chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 5-[(Dimethylsulfamoyl)amino]-6-fluoro-1,3-dimethyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
5-[(Dimethylsulfamoyl)amino]-6-fluoro-1,3-dimethyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Serves as a fluorescent probe for imaging and detecting biological molecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 5-[(Dimethylsulfamoyl)amino]-6-fluoro-1,3-dimethyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The compound’s fluorine atom and dimethylsulfamoylamino group play crucial roles in its binding affinity and specificity. The pathways involved often include signal transduction and metabolic pathways, which are critical for cell survival and proliferation.
Comparison with Similar Compounds
- 5-Fluoro-1,3-dimethyl-2,2-dioxo-2lambda6,1,3-benzothiadiazole
- 6-(Methylsulfamoylamino)-5-fluoro-1,3-dimethyl-2,2-dioxo-2lambda6,1,3-benzothiadiazole
Comparison: Compared to similar compounds, 5-[(Dimethylsulfamoyl)amino]-6-fluoro-1,3-dimethyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione exhibits unique properties due to the presence of the dimethylsulfamoylamino group. This group enhances its solubility, stability, and binding affinity, making it more effective in various applications. The fluorine atom also contributes to its distinct electronic properties, which are beneficial in materials science and medicinal chemistry.
Properties
IUPAC Name |
6-(dimethylsulfamoylamino)-5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN4O4S2/c1-13(2)20(16,17)12-8-6-10-9(5-7(8)11)14(3)21(18,19)15(10)4/h5-6,12H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFGMIDGXPWKRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)NS(=O)(=O)N(C)C)F)N(S1(=O)=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,4-dichlorobenzyl)sulfanyl]-N,N-dimethyl-6-[(methylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2375118.png)
![2-{[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2375119.png)
![(Z)-N-(2-bromophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2375120.png)

![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 3-methylthiophene-2-carboxylate](/img/structure/B2375125.png)
![1-[4-[2-(4-Chlorophenyl)morpholine-4-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2375128.png)
![N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2375129.png)
![2-[4-(3,5-Dimethoxyanilino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone](/img/structure/B2375131.png)


![N-(4-methoxyphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2375136.png)

![N-(4-ethoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2375138.png)
